4-(1H-pyrazol-1-yl)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazol-1-yl)butanimidamide is a chemical compound with the molecular formula C7H12N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)butanimidamide typically involves the reaction of pyrazole with butanimidamide under specific conditions. One common method involves the use of hydrazine hydrate and acetic acid as reagents. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, to enhance the reaction rate and yield. Additionally, techniques like microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
4-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and other diseases.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar structural features but contains a sulfonamide group instead of an imidamide group.
4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core but differ in their substituents and overall structure
Uniqueness
4-(1H-pyrazol-1-yl)butanimidamide is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-pyrazol-1-ylbutanimidamide |
InChI |
InChI=1S/C7H12N4/c8-7(9)3-1-5-11-6-2-4-10-11/h2,4,6H,1,3,5H2,(H3,8,9) |
InChI Key |
KQVLVMZMYTWURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.